molecular formula C24H27N8O11PS4 B3135431 Ceftaroline fosamil acetate hydrate CAS No. 400827-55-6

Ceftaroline fosamil acetate hydrate

Cat. No.: B3135431
CAS No.: 400827-55-6
M. Wt: 762.8 g/mol
InChI Key: KRWPPVCZNGQQHZ-IINIBMQSSA-N
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Description

Ceftaroline fosamil acetate hydrate is a cephalosporin antibacterial agent used to treat various bacterial infections. It is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. This compound is a prodrug, which means it is converted into its active form, ceftaroline, in the body. This compound is used to treat acute bacterial skin and skin structure infections and community-acquired bacterial pneumonia .

Preparation Methods

The preparation of ceftaroline fosamil acetate hydrate involves several steps. One method includes the following steps :

  • Stirring a crude product of ceftaroline fosamil sodium III in water with medicinal active carbon and filtering to obtain an aqueous solution.
  • Mixing the aqueous solution with ethanol, stirring, and filtering to obtain a wet product.
  • Re-crystallizing the wet product to obtain ceftaroline fosamil sodium III.
  • The final product, this compound, is obtained through crystallization and purification processes, ensuring high yield and purity suitable for industrial production.

Scientific Research Applications

Ceftaroline fosamil acetate hydrate is a fifth-generation cephalosporin antibiotic used to treat bacterial infections. It is a prodrug of ceftaroline, meaning it is converted into its active form after administration . this compound is characterized by its acetic acid salt form, which contributes to its solubility and stability in pharmaceutical formulations.

Indications and Applications

Ceftaroline fosamil is indicated to treat the following infections caused by designated susceptible bacteria :

  • Acute bacterial skin and skin structure infections (ABSSSIs) .
  • Community-acquired bacterial pneumonia (CABP) .

Clinical studies have demonstrated ceftaroline's effectiveness in treating complicated skin and soft tissue infections, as well as community-acquired pneumonia. Studies have shown its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and various gram-negative pathogens.

In clinical trials, ceftaroline fosamil was observed to be noninferior to comparator agents (ceftriaxone for CABP and vancomycin plus aztreonam for ABSSSIs) . In integrated analysis of trials for CABP, clinical cure rates for the ceftaroline group were numerically higher than those for the ceftriaxone group . Clinical cure rates were also higher in the ceftaroline treatment group among patients with CABP caused by S. pneumoniae . Clinical cure rates in microbiologically evaluable patients with methicillin-resistant S. aureus ABSSSIs were similar for ceftaroline and vancomycin plus aztreonam .

Dosage and Administration

Mechanism of Action

Ceftaroline fosamil acetate hydrate exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) 1 through 3, blocking the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. This inhibition disrupts cell wall biosynthesis, leading to bacterial cell death . The compound’s high affinity for PBPs is responsible for its potent activity against clinically relevant pathogens .

Biological Activity

Ceftaroline fosamil acetate hydrate is a fifth-generation cephalosporin antibiotic that has garnered attention for its broad-spectrum antibacterial activity, particularly against resistant strains of bacteria. This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy in clinical studies, and relevant pharmacological data.

Ceftaroline fosamil is a prodrug that is converted into its active form, ceftaroline, upon administration. Ceftaroline exerts its antibacterial effect by binding to penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. Notably, it has a high affinity for PBP2a, which is often associated with methicillin resistance in Staphylococcus aureus (MRSA) . This binding inhibits the formation of the bacterial cell wall, leading to cell lysis and death.

In Vitro and In Vivo Studies

Ceftaroline fosamil has demonstrated significant efficacy against various Gram-positive and Gram-negative bacteria. Key findings from studies include:

  • Broad-Spectrum Activity : Effective against MRSA, multidrug-resistant Streptococcus pneumoniae, and common Gram-negative organisms .
  • Bactericidal Properties : In vitro studies have shown that ceftaroline is bactericidal due to its ability to inhibit bacterial cell wall synthesis .
  • Animal Models : In vivo studies using murine models indicated protective effects against systemic infections caused by S. aureus with effective doses ranging from 1.60 to 2.37 mg/kg .

Clinical Applications and Case Studies

Ceftaroline fosamil is primarily indicated for the treatment of complicated skin and skin structure infections (cSSSIs) and community-acquired bacterial pneumonia (CABP). Clinical trials have established its efficacy compared to traditional antibiotics:

  • CABP Trials : In two Phase III trials (FOCUS 1 and 2), ceftaroline was shown to have clinical cure rates of 84.3% compared to 77.7% for ceftriaxone . Among patients with S. pneumoniae infections, cure rates were significantly higher in the ceftaroline group (85.5% vs. 68.6%) .
  • ABSSSI Studies : In trials comparing ceftaroline with vancomycin plus aztreonam, success rates were similar, demonstrating high clinical cure rates for infections caused by MRSA .

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of this compound includes:

ParameterValue
Volume of Distribution20.3 L
Protein BindingApproximately 20%
Half-Life1.60 hours
Route of EliminationPrimarily renal
ClearanceNot Available

The pharmacodynamic relationship indicates that the effectiveness correlates with the percentage of time the drug concentration exceeds the minimum inhibitory concentration (MIC) during the dosing interval .

Resistance Mechanisms

While ceftaroline is effective against many resistant strains, it has limitations:

  • Not Effective Against ESBLs : Ceftaroline is not active against Enterobacteriaceae producing extended-spectrum beta-lactamases (ESBLs) from the TEM, SHV, or CTX-M families .
  • Resistance Rates : In a study involving S. aureus isolates from various regions, 78.8% of MRSA isolates were susceptible to ceftaroline, indicating its potential use against these challenging pathogens .

Q & A

Q. How should researchers design clinical trials to evaluate ceftaroline fosamil's non-inferiority against combination therapies like vancomycin + aztreonam?

To establish non-inferiority, trials should use randomized, double-blind, active-controlled designs with predefined clinical endpoints (e.g., clinical cure rates). The CANVAS 2 trial (Phase III) compared ceftaroline fosamil monotherapy (600 mg q12h) with vancomycin + aztreonam in 694 patients with cSSSIs. Non-inferiority margins (e.g., ≤10% difference) should align with regulatory guidelines, and analysis populations (clinically evaluable [CE] and modified intent-to-treat [MITT]) must be rigorously defined to minimize bias. Statistical power calculations should account for expected cure rates (~85–92%) and heterogeneity in pathogen susceptibility .

Q. What methodologies are critical for optimizing ceftaroline fosamil dosing regimens using PK/PD modeling?

PK/PD modeling requires integrating population pharmacokinetic data (e.g., from 21 clinical studies) with microbiological surveillance (e.g., global MIC distributions for S. aureus). Researchers simulate plasma concentration-time profiles under different dosing scenarios (e.g., 600 mg q12h vs. q8h) and calculate the probability of target attainment (PTA) against EUCAST breakpoints. For isolates with MICs ≤4 mg/L, prolonged infusions (e.g., 2-hour q8h) improve PTA >90% by maximizing time above MIC. Validation via Monte Carlo simulations ensures robustness against interpatient variability .

Q. How can contradictory outcomes in subgroup analyses (e.g., readmission rates) be reconciled in real-world ceftaroline studies?

Contradictions often arise from confounding variables (e.g., line of therapy, comorbidities). Sensitivity analyses should exclude patients with <2 days of consistent treatment to reduce misclassification bias. Multivariate regression models adjusting for covariates (e.g., renal function, prior antibiotic exposure) can isolate ceftaroline-specific effects. For example, 30-day readmission rates in MRSA bacteremia studies showed no significant link to ceftaroline line of therapy after sensitivity adjustments .

Q. What environmental risk assessment strategies are applicable to ceftaroline fosamil metabolites?

Focus on the active metabolite, ceftaroline, as the prodrug is not excreted. Assess urinary excretion (65% renal clearance) and environmental persistence via high-performance liquid chromatography (HPLC) or mass spectrometry. Ecotoxicological studies should evaluate acute/chronic effects on aquatic organisms (e.g., algae, daphnia) using OECD guidelines. Mitigation strategies include wastewater treatment monitoring and biodegradation assays under simulated natural conditions .

Q. How can researchers investigate ceftaroline's resistance mechanisms in MRSA?

Use in vitro serial passage experiments under ceftaroline pressure to select resistant mutants. Characterize mutations via whole-genome sequencing, focusing on mecA (PBP2a) and regulatory genes (e.g., blaZ). Compare binding affinity shifts using competitive assays (e.g., IC50 for PBP2a inhibition). Cross-resistance profiling against β-lactams, vancomycin, and daptomycin clarifies resistance pathways. Animal models (e.g., rabbit endocarditis) validate in vitro findings .

Q. What experimental designs are optimal for evaluating ceftaroline combination therapy efficacy?

Randomized controlled trials (RCTs) comparing ceftaroline + vancomycin/daptomycin against monotherapies should prioritize microbiologically documented infections. Use composite endpoints (clinical response + microbiological eradication) and stratify by pathogen MIC. For small sample sizes (e.g., ceftaroline + daptomycin), Bayesian adaptive designs improve statistical power. Retrospective cohort studies can adjust for confounding via propensity scoring .

Q. How should stability and purity of ceftaroline fosamil acetate hydrate be validated in preclinical studies?

Employ HPLC (≥98% purity threshold) with UV detection (e.g., 254 nm) and a C18 column. Assess stability under storage conditions (−20°C, desiccated) via accelerated degradation studies (40°C/75% RH for 6 months). Quantitate degradation products (e.g., acetate hydrolysis) using LC-MS. For solubility testing, use DMSO (2 mg/mL) with heating to 37°C and monitor for precipitation .

Q. What approaches bridge in vitro MIC data with in vivo efficacy in animal models?

Use neutropenic murine thigh or rabbit endocarditis models infected with MRSA strains of varying ceftaroline MICs. Correlate PK/PD indices (e.g., %T > MIC) with bacterial load reduction. Dose-ranging studies identify exposures achieving 1–2 log10 CFU decreases. Validate with histopathology (e.g., vegetation sterilization in endocarditis) .

Q. How are EUCAST breakpoints for ceftaroline determined against multidrug-resistant pathogens?

Breakpoints (e.g., MIC ≤2 mg/L for S. aureus) derive from PK/PD targets (e.g., 35% T > MIC), epidemiological cutoff values (ECOFFs), and clinical trial data. Surveillance studies (e.g., 2013 global MIC distributions) inform epidemiological relevance. Monte Carlo simulations ensure ≥90% PTA at the breakpoint. Regular updates align with emerging resistance patterns .

Q. What statistical methods address confounding in real-world ceftaroline effectiveness studies?

Use inverse probability weighting (IPW) to balance baseline characteristics between treatment groups. Cox proportional hazards models with time-varying covariates account for treatment switches. For rare outcomes (e.g., 30-day readmissions), penalized regression (LASSO) minimizes overfitting. Sensitivity analyses (e.g., E-value) quantify unmeasured confounding .

Properties

IUPAC Name

acetic acid;(6R,7R)-7-[[(2Z)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N8O8PS4.C2H4O2.H2O/c1-3-38-26-13(16-25-21(43-28-16)27-39(35,36)37)17(31)24-14-18(32)30-15(20(33)34)12(9-40-19(14)30)42-22-23-11(8-41-22)10-4-6-29(2)7-5-10;1-2(3)4;/h4-8,14,19H,3,9H2,1-2H3,(H4-,24,25,27,28,31,33,34,35,36,37);1H3,(H,3,4);1H2/b26-13-;;/t14-,19-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWPPVCZNGQQHZ-IINIBMQSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-].CC(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/N=C(/C1=NSC(=N1)NP(=O)(O)O)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-].CC(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N8O11PS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

762.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400827-55-6, 866021-48-9
Record name Pyridinium, 4-[2-[[(6R,7R)-2-carboxy-7-[[(2Z)-2-(ethoxyimino)-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]thio]-4-thiazolyl]-1-methyl-, acetate, hydrate (1:1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400827-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridinium, 4-[2-[[(6R,7R)-2-carboxy-7-[[(2Z)-2-(ethoxyimino)-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]thio]-4-thiazolyl]-1-methyl-, inner salt acetate, hydrate (1:1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Ceftaroline fosamil acetate hydrate
Ceftaroline fosamil acetate hydrate
Ceftaroline fosamil acetate hydrate
Ceftaroline fosamil acetate hydrate
Ceftaroline fosamil acetate hydrate
Ceftaroline fosamil acetate hydrate

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